![molecular formula C17H14FN3OS B5563929 3-[(4-fluorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563929.png)

3-[(4-fluorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

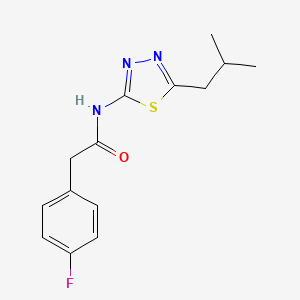

This compound is a derivative of benzothieno[2,3-d]pyrimidin-4(3H)-one, which is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . The presence of the fluorobenzylidene group and the tetrahydrobenzothieno group could potentially influence its chemical properties and biological activities.

Scientific Research Applications

Antibacterial and Antifungal Activities

The chemical structure of interest, as part of the thieno[2,3-d]pyrimidin-4(3H)-one derivatives, has been investigated for its potential antibacterial and antifungal properties. A study by Kahveci et al. (2020) synthesized a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which were tested against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. The findings revealed that certain derivatives exhibited significant antifungal activity against Candida fungus species, surpassing fluconazole, and showed notable antibacterial activity, highlighting the chemical's potential in antimicrobial applications (Kahveci et al., 2020).

Anticonvulsant and Antidepressant Potential

Another research avenue explores the compound's potential in treating neurological disorders. Zhang et al. (2016) designed and synthesized a series of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Their pharmacological evaluation through various tests in mice suggested that some derivatives exhibited significant anticonvulsant and antidepressant activities, offering a foundation for developing new therapeutic agents in this area (Zhang et al., 2016).

Antitumor Properties

Research by Gad et al. (2020) on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a closely related compound, demonstrated promising antiproliferative effects against breast cancer cell lines. This study highlights the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in cancer therapy, particularly in inducing apoptosis in tumor cells, thereby offering a new pathway for anticancer drug development (Gad et al., 2020).

Synthesis and Application in Fluorescence

A study by Yokota et al. (2012) focused on the synthesis of new fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure, showcasing their potential in developing solid-state fluorescent materials. This research underscores the versatility of the thieno[2,3-d]pyrimidin-4(3H)-one backbone in creating compounds with desirable optical properties for applications in material science (Yokota et al., 2012).

properties

IUPAC Name |

3-[(E)-(4-fluorophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS/c18-12-7-5-11(6-8-12)9-20-21-10-19-16-15(17(21)22)13-3-1-2-4-14(13)23-16/h5-10H,1-4H2/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYHCSKXPGDAEI-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-2-pyridinylacetamide](/img/structure/B5563851.png)

![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5563861.png)

![6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5563865.png)

![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)

![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5563896.png)

![2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5563899.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)

![methyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)